molecular formula C9H16ClNO2 B2941936 Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride CAS No. 2445786-69-4

Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride

Cat. No.: B2941936
CAS No.: 2445786-69-4
M. Wt: 205.68
InChI Key: MXLFPUHRECDFQV-UHFFFAOYSA-N
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Description

Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol . This compound is characterized by its spirocyclic structure, which includes a seven-membered ring fused to a three-membered ring, and an amino group attached to the third carbon of the heptane ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found. The mechanism of action typically refers to how a compound interacts with biological systems, which is often specific to the compound’s intended use .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The safety information suggests wearing protective gloves and eye/face protection, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride typically involves the reaction of a suitable spirocyclic precursor with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl

Properties

IUPAC Name

methyl 3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)6-5-7(10)9(6)3-2-4-9;/h6-7H,2-5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLFPUHRECDFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C12CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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